1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Electronic Structure Optimization
Density functional theory (DFT) calculations reveal that electron-withdrawing groups (e.g., sulfonyl) at C-3 stabilize the conjugated system through resonance effects, while electron-donating groups (e.g., pyrrolidinyl) at C-7 increase nucleophilic character at the carbonyl oxygen. This electronic polarization enhances interactions with biological targets requiring both hydrogen bond acceptance and cation-π interactions.
Molecular Dynamics Simulations
Studies on similar derivatives demonstrate that the benzyl group at N-1 induces a 15° tilt in the quinolinone plane relative to receptor binding pockets, optimizing surface complementarity. The fluorine atom at C-6 further rigidifies the structure through intramolecular C-F···H-N hydrogen bonds, reducing conformational entropy loss upon binding.
Quantitative Structure-Activity Relationship (QSAR) Models
Multivariate analysis of 127 dihydroquinolin-4-one derivatives identified three critical parameters for biological activity:
- Hammett σ constant (σ = +0.38 for 4-methylbenzenesulfonyl)
- Molar refractivity (MR = 2.97 for pyrrolidin-1-yl)
- Hydrophobic substituent constant (π = -0.17 for fluorine)
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3S/c1-19-9-11-21(12-10-19)34(32,33)26-18-30(17-20-7-3-2-4-8-20)24-16-25(29-13-5-6-14-29)23(28)15-22(24)27(26)31/h2-4,7-12,15-16,18H,5-6,13-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYPAFDZORRRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-methylbenzenesulfonyl chloride, and 6-fluoroquinoline.
Formation of Intermediate: The initial step involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide intermediate.
Cyclization: The sulfonamide intermediate undergoes cyclization with 6-fluoroquinoline under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Introduction of Pyrrolidine Group: The final step involves the introduction of the pyrrolidine group through nucleophilic substitution, typically using pyrrolidine and a suitable catalyst (e.g., palladium on carbon).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and process intensification methods.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Pyrrolidine, palladium on carbon, dimethylformamide, and sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may have applications in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 1,4-dihydroquinolin-4-one family, which shares a bicyclic core with variable substituents modulating pharmacological properties. Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent-Driven Activity: The target compound’s 3-tosyl group distinguishes it from classical quinolones (e.g., ciprofloxacin), which lack bulky sulfonyl groups. This may reduce membrane permeability but enhance target specificity .
Fluorine Positioning: The 6-fluoro substituent is conserved in both the target compound and 7f, aligning with its role in enhancing lipophilicity and metabolic stability in fluoroquinolones.
Pyrrolidine vs. Piperazinyl/Chlorine :
- The 7-pyrrolidin-1-yl group in the target compound contrasts with 7-chloro in 7f. Pyrrolidine’s basicity may improve solubility, whereas chlorine in 7f could enhance halogen bonding with biological targets.
Core Saturation: The 1,4-dihydroquinolin-4-one core (partially saturated) in the target compound differs from the fully aromatic quinolone in 7f. Saturation may reduce planarity, affecting DNA intercalation (common in fluoroquinolones) and favoring protein kinase interactions.
Research Findings and Limitations
- Synthetic Challenges : The tosyl and benzyl groups introduce steric hindrance, complicating synthesis and purification. Techniques like X-ray crystallography (supported by SHELX software) are critical for structural validation .
- Biological Data Gap : While structural analogs like 7f and bosutinib have well-documented activities, experimental data for the target compound (e.g., IC₅₀ values, solubility) remain scarce. Further in vitro assays are needed to validate hypothesized kinase inhibition.
Biological Activity
The compound 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of a fluoro group and a sulfonyl moiety enhances its potential as a pharmacological agent.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity : Some derivatives of similar compounds have shown efficacy against HIV replication by inhibiting RNase H and integrase enzymes. For instance, compounds from the benzyl-pyrrolyl series demonstrated significant inhibition of HIV replication in vitro, suggesting potential for antiviral applications .
- Antitumor Activity : Research indicates that quinoline derivatives exhibit antiproliferative effects on cancer cell lines. For example, certain analogs have demonstrated IC50 values in the low micromolar range against various human tumor cell lines, indicating their potential as anticancer agents .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and tumor growth. For instance, similar compounds have been shown to inhibit critical enzymes such as TTK (threonine tyrosine kinase), which is essential for cancer cell proliferation .
- Cell Cycle Arrest : Some studies suggest that quinoline derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is often mediated through interactions with specific cellular pathways involved in cell cycle regulation.
Case Studies
Several case studies highlight the biological activity of related compounds:
- HIV Inhibition :
- Anticancer Efficacy :
Data Table: Biological Activities
Q & A
Advanced Research Question
- Cell Viability Assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells.
- Target Validation : Western blotting for downstream proteins (e.g., caspase-3, PARP) .
How can researchers reconcile discrepancies between in vitro and in vivo pharmacological data for this compound?
Advanced Research Question
Discrepancies often arise from:
- Pharmacokinetics : Poor bioavailability due to high logP (>3). Mitigate via formulation (nanoparticles) or prodrug strategies.
- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., sulfonyl group hydrolysis) .
- Species Differences : Cross-test in multiple animal models (e.g., murine vs. primate) to assess translational relevance .
What computational methods aid in predicting the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II).
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.
- QSAR Models : Predict activity cliffs using descriptors like polar surface area and H-bond acceptors .
How should experimental designs be structured to assess environmental impacts of this compound?
Advanced Research Question
- Fate Studies : OECD 307 guideline for soil biodegradation testing (28-day incubation).
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC) and algal growth inhibition assays.
- Bioaccumulation : LogK measurements via shake-flask method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
